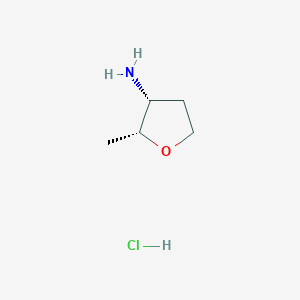

cis-2-Methyltetrahydrofuran-3-amine HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cis-2-Methyltetrahydrofuran-3-amine HCl” is a chemical compound with the CAS Number: 1807939-47-4 . It has a molecular weight of 137.61 and its IUPAC name is (2R,3R)-2-methyltetrahydrofuran-3-amine hydrochloride . This compound is typically stored at 4°C and is in solid form .

Molecular Structure Analysis

The InChI code for “cis-2-Methyltetrahydrofuran-3-amine HCl” is 1S/C5H11NO.ClH/c1-4-5(6)2-3-7-4;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Cis-2-Methyltetrahydrofuran-3-amine HCl” is a solid compound . It has a molecular weight of 137.61 . The compound is typically stored at 4°C .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of cis-2-Methyltetrahydrofuran-3-amine HCl (also known as (2R,3R)-2-Methyltetrahydrofuran-3-amine hydrochloride), focusing on six unique applications:

Pharmaceutical Intermediates

Cis-2-Methyltetrahydrofuran-3-amine HCl is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be incorporated into complex molecules, aiding in the development of drugs with specific therapeutic properties. This compound’s stereochemistry is particularly valuable in the synthesis of chiral drugs, which require precise three-dimensional arrangements to be effective .

Asymmetric Synthesis

In asymmetric synthesis, the compound is utilized to create enantiomerically pure substances. Its chiral nature makes it an excellent candidate for producing compounds with high enantiomeric excess, which is crucial in the development of pharmaceuticals and agrochemicals. The ability to control the stereochemistry of the final product is a significant advantage in this field .

Catalysis

Cis-2-Methyltetrahydrofuran-3-amine HCl serves as a ligand in catalytic processes, particularly in organometallic chemistry. It can stabilize reactive intermediates and facilitate various catalytic cycles, enhancing the efficiency and selectivity of reactions. This application is essential in industrial processes where high yields and specific product formation are desired .

Material Science

In material science, this compound is used in the synthesis of polymers and other advanced materials. Its unique chemical properties allow it to be incorporated into polymer chains, modifying their physical and chemical characteristics. This can lead to the development of materials with improved strength, flexibility, or other desirable properties .

Analytical Chemistry

Cis-2-Methyltetrahydrofuran-3-amine HCl is employed in analytical chemistry as a standard or reagent. Its well-defined chemical properties make it suitable for use in various analytical techniques, including chromatography and spectroscopy. This helps in the accurate quantification and identification of other substances in complex mixtures .

Biochemical Research

In biochemical research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to mimic natural substrates or inhibitors allows researchers to investigate the function and structure of biological molecules. This can lead to a better understanding of biochemical pathways and the development of new therapeutic strategies .

properties

IUPAC Name |

(2R,3R)-2-methyloxolan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-4-5(6)2-3-7-4;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDHTLIFGLSEPA-TYSVMGFPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CCO1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cis-2-methyltetrahydrofuran-3-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-4-oxo-2-[(phenylmethyl)amino]-3-pyrido[1,2-a]pyrimidinecarboxaldehyde](/img/structure/B2451239.png)

![1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2451240.png)

![N-(benzo[d]thiazol-2-yl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2451241.png)

![methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2451242.png)

![1-methyl-9-(4-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2451248.png)

![(E)-ethyl 2-((3,4-difluorobenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2451255.png)

![Spiro[2lambda6-thia-1-azabicyclo[3.1.0]hexane-3,1'-cyclopropane] 2,2-dioxide](/img/structure/B2451260.png)